(S)-ethyl 3,4-dihydroxybutanoate

説明

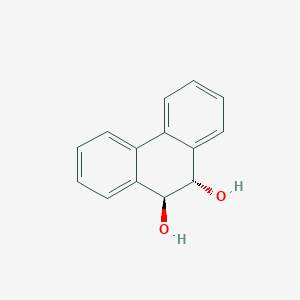

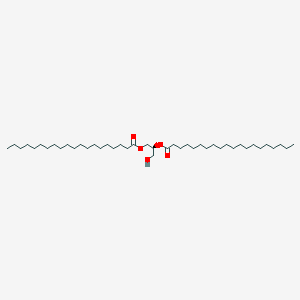

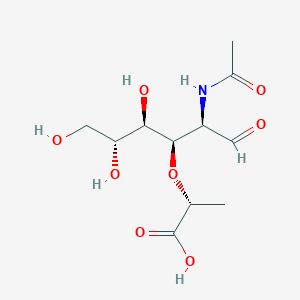

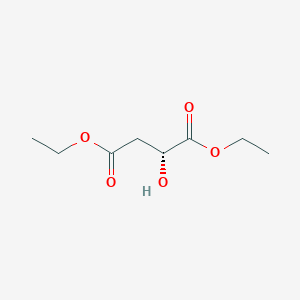

(S)-ethyl 3,4-dihydroxybutanoate is a chemical compound with the molecular formula C6H12O4 . It is an ester and a derivative of 3,4-dihydroxybutanoic acid . This compound is used as a chiral source in asymmetric synthesis.

Synthesis Analysis

The synthesis of (S)-ethyl 3,4-dihydroxybutanoate has been reported in the literature. For instance, an improved process for the preparation and isolation of esters of (S)-3,4-O-isopropylidine-3,4-dihydroxybutanoic acid, cyclic orthoesters of (S)-3,4-dihydroxybutanoic acid, and (S)-3-hydroxybutyrolactone in a one-pot process from a carbohydrate substrate is described . Another method involves the reduction of dimethyl malate with borane-dimethyl sulfide complex/NaBH followed by acid-catalyzed reaction with dimethoxypropane to yield the acetonide .

Physical And Chemical Properties Analysis

(S)-ethyl 3,4-dihydroxybutanoate has a molecular weight of 148.16 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 148.07355886 g/mol . The topological polar surface area of the compound is 66.8 Ų . The compound has a complexity of 102 .

科学的研究の応用

Biotechnology: Enzyme Substrates

In biotechnological research, this compound is used as a substrate for enzymes such as dehydrogenases. These studies help in understanding enzyme mechanisms and developing biocatalytic processes for producing enantiomerically pure chemicals .

Material Science: Polymer Synthesis

(S)-ethyl 3,4-dihydroxybutanoate: is utilized in the synthesis of polymers and co-polymers. Its incorporation into materials can impart desired physical properties, such as flexibility or biodegradability, essential for developing new materials .

Environmental Science: Green Solvent Alternatives

Researchers are investigating the use of this compound as a potential green solvent alternative. Its physicochemical properties might offer an environmentally friendly option for various chemical synthesis processes .

Food Industry: Additive Synthesis

In the food industry, it can be used to synthesize additives that enhance flavor or preservation. Its derivatives may act as intermediates in creating compounds that improve food quality and shelf-life .

Cosmetics: Ingredient Synthesis

(S)-ethyl 3,4-dihydroxybutanoate: and its derivatives are being studied for their potential use in cosmetic formulations. They could serve as intermediates in synthesizing active ingredients for skincare products .

Chemical Synthesis: Catalyst Development

This compound is also significant in the development of catalysts for chemical reactions. Its stereochemistry can influence the outcome of catalytic processes, making it a valuable research focus in synthetic chemistry .

Safety And Hazards

特性

IUPAC Name |

ethyl (3S)-3,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYSMCMNKCLRND-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-ethyl 3,4-dihydroxybutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)

![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)